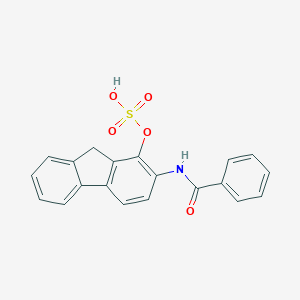

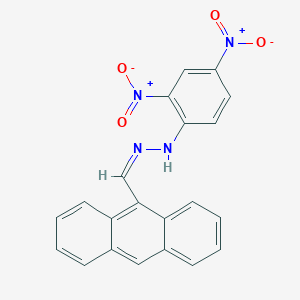

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

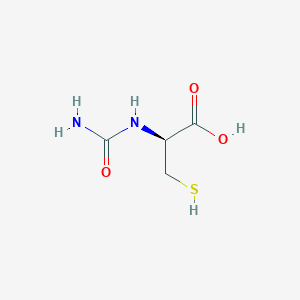

“1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C6H7N3O3 . It has an average mass of 169.138 Da and a monoisotopic mass of 169.048737 Da .

Molecular Structure Analysis

The molecular structure of “1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone” consists of six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone” are not detailed in the available literature. The compound’s molecular formula is C6H7N3O3, and it has an average mass of 169.138 Da and a monoisotopic mass of 169.048737 Da .Applications De Recherche Scientifique

Crystallography and Material Science

Application Summary

The compound “1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone” can be used in the field of crystallography and material science. The crystal structure of this compound can be analyzed for various purposes .

Method of Application

The compound was synthesized by adding 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a stirred solution of 65% concentrated nitric acid and 98% concentrated sulfuric acid. The reaction was heated at 100°C for 16 hours. The reaction solution was poured into ice water, and the white precipitate appeared. The solid precipitate was collected by vacuum filtration and crystallized from acetone to obtain the compound .

Results or Outcomes

The yield of the reaction was 79.6%. The 1H (400MHz) and 13C (100MHz) NMR spectra of the compound were recorded on a Bruker Avance 400 spectrometer in CDCl3 using tetramethylsilane (TMS) and CDCl3 (13C, δ77.0ppm) as internal standards .

Biological Applications

Application Summary

Pyrazole derivatives, including “1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone”, have been found to exhibit a variety of biological activities. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Method of Application

The specific methods of application can vary widely depending on the specific biological activity being targeted. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their biological activity .

Results or Outcomes

The results of these studies have shown that pyrazole derivatives can be effective in treating a variety of conditions. For example, they may inhibit the growth of bacteria, reduce inflammation, kill cancer cells, relieve pain, prevent seizures, kill parasitic worms, neutralize free radicals, and kill weeds .

Propriétés

IUPAC Name |

1-(1-methyl-4-nitropyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-8(2)7-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZOMPOVKHIXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426894 |

Source

|

| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |

CAS RN |

137890-10-9 |

Source

|

| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)